5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine
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Overview
Description
5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine: is an organic compound characterized by a dioxepine ring fused with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl-substituted epoxides with diols in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS), halogens
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and reduced side effects.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylphenyl isothiocyanate: A compound with a 4-methylphenyl group but different functional groups.
4,4’-DMAR: A synthetic stimulant with a 4-methylphenyl group.
Comparison: 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine is unique due to its dioxepine ring structure, which imparts distinct chemical and physical properties. Unlike 4-Methylpropiophenone, which is primarily used as a precursor in organic synthesis, this compound has broader applications in scientific research. Its stability and reactivity make it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
CAS No. |
160093-13-0 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O2/c1-10-2-4-11(5-3-10)12-6-7-13-9-14-8-12/h2-7,12H,8-9H2,1H3 |
InChI Key |
FSPROHMSRIPFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COCOC=C2 |
Origin of Product |
United States |
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